molecular formula C14H12ClNO2 B2578880 4-(4-Chlorobenzyloxy)benzamide CAS No. 79185-46-9

4-(4-Chlorobenzyloxy)benzamide

Cat. No. B2578880
CAS RN: 79185-46-9
M. Wt: 261.71
InChI Key: ZCSJVIVCLOPHDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Chlorobenzyloxy)benzamide involves the direct condensation of benzoic acids and amines. Specifically, 2-chloro-4-(4-chloro-phenylazo)-phenol is coupled with 2-chloro-phenol using the Williamson etherification method. The reaction occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient pathway yields benzamide derivatives, which are valuable intermediates for various applications .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzene ring with a chlorobenzyloxy group attached to one of the carbon atoms. The chlorine atom provides additional reactivity and influences the compound’s properties. The exact arrangement of atoms can be visualized using X-ray diffraction and nuclear magnetic resonance techniques .


Chemical Reactions Analysis

The chemical reactivity of This compound involves amide formation. It can participate in reactions typical of benzamides, such as amidation reactions with carboxylic acids and amines. These reactions are essential for the synthesis of various compounds, including pharmaceuticals and materials used in industry .

Scientific Research Applications

Anti-Tubercular Activity

A study focused on the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, highlighting their potential as safe anti-tubercular agents (Nimbalkar et al., 2018).

Antioxidant Properties

Another study investigated the electrochemical oxidation of amino-substituted benzamide derivatives, which are known for their capacity to act as powerful antioxidants. This research provided insights into the electrochemical mechanisms underlying the free radical scavenging activity of these compounds (Jovanović et al., 2020).

Antiarrhythmic Activity

Benzamides, including derivatives with trifluoroethoxy ring substituents, have been evaluated for their antiarrhythmic activity. Notably, a compound from this group, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, showed significant potential in animal studies and was selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Synthesis of Block Copolymers

Research on the synthesis of poly(p-benzamide) and block copolymers containing this aramide was conducted. This study demonstrated the successful synthesis of well-defined aromatic polyamides, offering potential applications in polymer science (Yokozawa et al., 2002).

Inhibition of Mosquito Development

Certain substituted benzamides have shown effectiveness in inhibiting mosquito development, offering potential for controlling mosquito populations in various environments. This could have significant implications for disease control and environmental management (Schaefer et al., 1978).

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSJVIVCLOPHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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